

# An In-depth Technical Guide to the Physical Properties of Nifedipine-d4

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## Compound of Interest

Compound Name: *Nifedipine d4*

Cat. No.: *B1421545*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Nifedipine-d4, a deuterated analog of the widely used calcium channel blocker, Nifedipine. Given the limited availability of specific experimental data for the deuterated form, this document presents the established physical properties of Nifedipine and discusses the anticipated minimal influence of deuterium substitution. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work.

## Core Physical and Chemical Properties

Deuterium substitution, the replacement of hydrogen with its heavier isotope, typically has a negligible effect on the macroscopic physical properties of a molecule such as melting point and solubility. The primary differences are observed at the molecular level, affecting vibrational frequencies and metabolic pathways. Therefore, the physical properties of Nifedipine serve as a reliable proxy for those of Nifedipine-d4.

Property	Value
Chemical Name	dimethyl 2,6-dimethyl-4-(2-nitrophenyl-d4)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula	C <sub>17</sub> D <sub>4</sub> H <sub>14</sub> N <sub>2</sub> O <sub>6</sub>
Molecular Weight	350.36 g/mol
Appearance	Yellow crystalline powder
Melting Point	172-174 °C
Boiling Point	Decomposes at temperatures above melting point
Solubility	Practically insoluble in water. Soluble in acetone, chloroform, and ethyl acetate; sparingly soluble in ethanol.

## Experimental Protocols

### Determination of Melting Point

The melting point of Nifedipine-d4 can be determined using the capillary method with a calibrated melting point apparatus.

#### Methodology:

- **Sample Preparation:** A small quantity of finely powdered Nifedipine-d4 is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate of 10 °C/minute initially.
- **Observation:** As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for accurate observation.

- Melting Range: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Diagram: Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of Nifedipine-d4.

## Determination of Solubility

The equilibrium solubility of Nifedipine-d4 can be determined using the shake-flask method, a robust and widely accepted technique for active pharmaceutical ingredients (APIs).

Methodology:

- Sample Preparation: An excess amount of Nifedipine-d4 is added to a series of vials containing different solvents of interest (e.g., water, ethanol, acetone).
- Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. An aliquot of the supernatant is then carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
- Quantification: The concentration of Nifedipine-d4 in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

- Reporting: The solubility is reported in units of mg/mL or g/L.

Diagram: Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of Nifedipine-d4.

## Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of Nifedipine-d4.

### Infrared (IR) Spectroscopy

Experimental Protocol:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: The solid sample of Nifedipine-d4 is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc.
- Data Acquisition: The spectrum is recorded in the mid-IR region (typically 4000-400  $\text{cm}^{-1}$ ).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- Instrument: High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

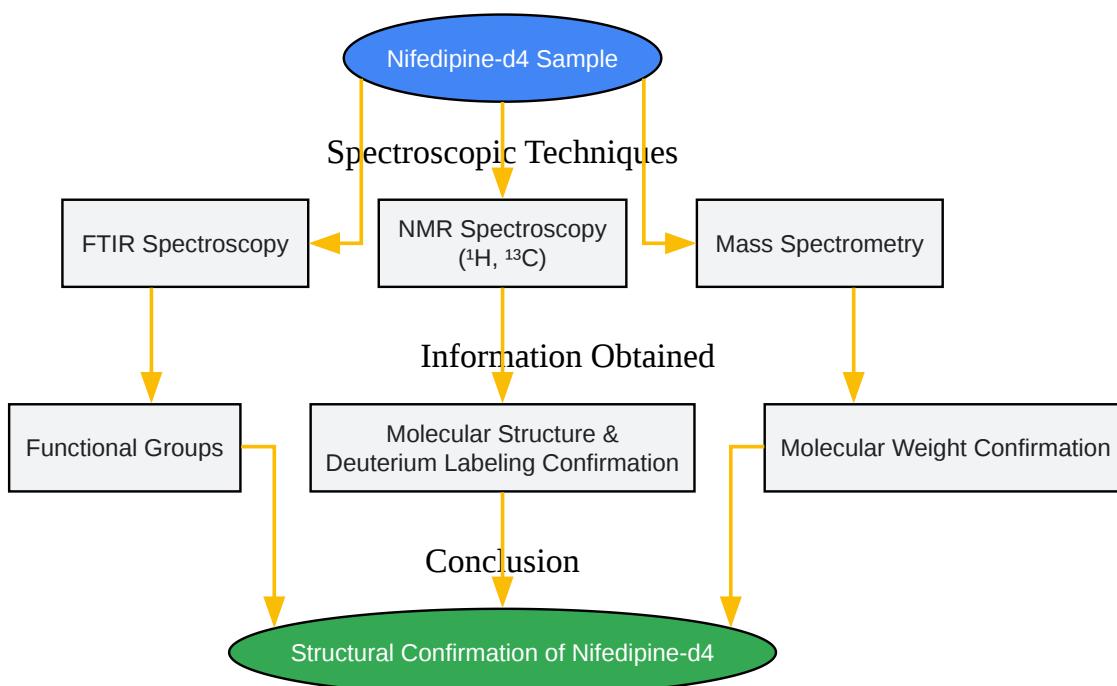
- Sample Preparation: Approximately 5-10 mg of Nifedipine-d4 is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. The absence of signals corresponding to the deuterated positions confirms the isotopic labeling.

## Mass Spectrometry (MS)

Experimental Protocol:

- Instrument: Mass Spectrometer, often coupled with a chromatographic system (e.g., LC-MS).
- Ionization Source: Electrospray Ionization (ESI) is commonly used.
- Analysis Mode: The analysis can be performed in full scan mode to determine the molecular ion peak or in product ion scan mode (MS/MS) for structural elucidation. The observed molecular weight should correspond to that of Nifedipine-d4.

Diagram: Logical Flow for Spectroscopic Characterization



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Caption: Logical workflow for the spectroscopic characterization of Nifedipine-d4.

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